![molecular formula C11H14O5 B1264846 Papyracillic acid CAS No. 960148-59-8](/img/structure/B1264846.png)
Papyracillic acid
Overview
Description
Papyracillic acid is a fungal metabolite and a derivative of penicillic acid . It was originally isolated from L. papyraceum and has antibiotic, antifungal, and phytotoxic activities . It is active against the bacteria X. campestris and B. subtilis and the fungus C. tropicalis . This compound induces necrotic lesion formation in a panel of 10 plants .
Synthesis Analysis
A synthetic approach to the this compound family of natural products has been developed . The spiroacetal core is rapidly assembled through an unprecedented zinc carbenoid-mediated tandem chain extension-acylation reaction . Subsequent functional group manipulation provided access to this compound B and 4-epi-papyracillic acid C .
Molecular Structure Analysis
The molecular formula of this compound is C11H14O5 . The exact mass and monoisotopic mass are 226.08412354 g/mol . The structure of this compound includes a spiroacetal core .
Chemical Reactions Analysis
The key steps of the synthesis of this compound include an intramolecular oxidative coupling of ketone and malonic ester enolates and an aza-Cope-Mannich rearrangement . These steps assembled the core structure of the natural product’s unique ring system .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 65 Ų . The complexity of this compound is 399 .
Scientific Research Applications
Reactivity and Bioactivities
- Fungal Toxin Reactivity : Papyracillic acid, isolated from the ascomycete Lachnum papyraceum, demonstrates significant reactivity towards nucleophiles. Its interaction with cysteine and other compounds suggests its potential in biochemical studies (Shan et al., 1997).
Phytotoxic and Antimicrobial Properties
- Mycoherbicide Potential : Extracted from Ascochyta agropyrina var. nana, this compound exhibits phytotoxicity, suggesting its use in biocontrol of weeds like Elytrigia repens. It also shows antimicrobial properties against certain bacteria and fungi (Evidente et al., 2009).
- Biting Deterrent Against Aedes aegypti : this compound has demonstrated effectiveness as a biting deterrent for the mosquito Aedes aegypti, with potential implications in controlling diseases like dengue fever. This emphasizes its utility in developing natural insect repellents (Cimmino et al., 2015).
Synthetic and Structural Studies
- Synthesis Approaches : Advances in synthetic methods have facilitated the assembly of this compound's spiroacetal core, providing access to various analogues and aiding in understanding its structural properties (Mazzone & Zercher, 2012).
Biological Activities and Ecological Impact
- Toxicity Evaluation : Studies on the toxic effects of this compound, particularly in the context of its use as a biopesticide, are crucial for assessing its environmental and health impacts. Its effects on various biological models, including fish and mammalian cell lines, provide insights into its safety profile (Sangermano et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Papyracillic acid A, also known as this compound or this compound, primarily targets the Aedes aegypti mosquito, which is a major vector of arboviruses responsible for dengue fever . It acts as a biting deterrent against these mosquitoes .
Mode of Action
The compound interacts with its targets by acting as a phytotoxin . The structural feature responsible for the activity of this compound A is probably the furanone ring . The presence of alternative substituted cyclobutene, oxiran, or substituted 4H-1,2,3-oxadiazine rings in some derivatives may be responsible for an increase in activity .
Biochemical Pathways
It is known that the compound is a bioactive 1,6-dioxaspiro[4,4]nonene derivative in equilibrium with the open-chain form . It is related to the mycotoxin penicillic acid .
Result of Action
This compound A has shown strong mosquito biting deterrent activity . All the compounds showed biting deterrence higher than the solvent control, ethanol . None of these compounds showed any larvicidal activity at the highest testing dose of 100 ppm .
Action Environment
The action of this compound A can be influenced by environmental factors. For instance, large amounts of bromide can alter the secondary metabolism of the fungus that produces this compound A, leading it to produce the compound as the main metabolite
properties
IUPAC Name |
(2R,3S,5S)-2-hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-6-7(2)11(16-10(6,3)13)8(14-4)5-9(12)15-11/h5-6,13H,2H2,1,3-4H3/t6-,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYMIBGYKZFDMD-MQOMDTIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C)C2(C(=CC(=O)O2)OC)OC1(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=C)[C@]2(C(=CC(=O)O2)OC)O[C@@]1(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.